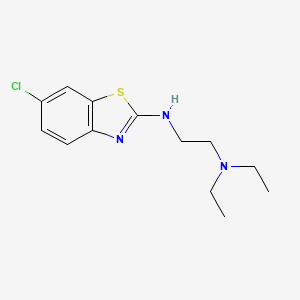

N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diéthyléthane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine is a useful research compound. Its molecular formula is C13H18ClN3S and its molecular weight is 283.82 g/mol. The purity is usually 95%.

BenchChem offers high-quality N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications anti-inflammatoires et analgésiques

Les composés dérivés du benzothiazole, comme celui en question, ont été évalués pour leur potentiel dans le traitement de l'inflammation et de la douleur. Ces composés peuvent inhiber la biosynthèse des prostaglandines, qui sont des médiateurs de l'inflammation et de la douleur, par l'intermédiaire de la voie de la cyclo-oxygénase . Cela les rend précieux pour le développement de nouveaux anti-inflammatoires non stéroïdiens (AINS) avec potentiellement moins d'effets secondaires gastro-intestinaux par rapport aux AINS traditionnels.

Activité antimicrobienne

Les dérivés du benzothiazole se sont avérés prometteurs comme agents antibactériens puissants. Des analogues du triclocarban contenant le noyau benzothiazole ont été synthétisés et testés contre diverses souches bactériennes. Certains de ces composés ont présenté une activité antimicrobienne supérieure à celle du triclocarban lui-même, ce qui les rend importants pour le développement de nouveaux médicaments antibactériens .

Développement de colorants azoïques

Des colorants azoïques à base de benzothiazole ont été synthétisés pour une utilisation potentielle dans diverses applications industrielles. Ces colorants sont créés en couplant des dérivés du benzothiazole à d'autres composés, tels que l'antipyrine, pour produire des molécules présentant des propriétés de couleur spécifiques. Ces colorants sont utiles dans la fabrication textile et d'autres industries nécessitant des couleurs stables et vibrantes .

Mécanisme D'action

Target of Action

Similar compounds have been known to target enzymes like cyclo-oxygenase (cox-1 and cox-2) which are involved in the biosynthesis of prostaglandins .

Mode of Action

Based on the behavior of similar compounds, it may inhibit the activity of enzymes like cox-1 and cox-2, thereby reducing the production of prostaglandins .

Biochemical Pathways

The compound may affect the arachidonic acid pathway, where prostaglandins and leukotrienes are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .

Result of Action

Similar compounds have been known to exhibit anti-inflammatory and analgesic activities .

Analyse Biochimique

Biochemical Properties

N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound has been shown to interact with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes . The interaction with these enzymes suggests that N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine may have anti-inflammatory properties by inhibiting the biosynthesis of pro-inflammatory mediators . Additionally, this compound can bind to proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.

Cellular Effects

The effects of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of cyclooxygenase-2 (COX-2), leading to reduced production of prostaglandins and subsequent anti-inflammatory effects . Furthermore, N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine has been shown to affect gene expression by altering the transcriptional activity of specific genes involved in inflammation and cell proliferation . These cellular effects highlight the potential therapeutic applications of this compound in treating inflammatory diseases and cancer.

Molecular Mechanism

The molecular mechanism of action of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine involves its interaction with key biomolecules at the molecular level. This compound exerts its effects by binding to the active sites of enzymes such as cyclooxygenase and lipoxygenase, thereby inhibiting their catalytic activity . The inhibition of these enzymes leads to a decrease in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes . Additionally, N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in inflammation and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Degradation of the compound can occur under certain conditions, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained anti-inflammatory effects and modulation of gene expression in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory mediators . At higher doses, toxic or adverse effects may be observed, including gastrointestinal irritation and ulceration . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . The metabolic flux of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine can influence the levels of its metabolites, which may have distinct biological activities . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin can influence the distribution and bioavailability of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine in the bloodstream . The localization and accumulation of this compound in specific tissues are critical factors in its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . The localization of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine in these compartments can influence its interactions with biomolecules and its overall biochemical activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Activité Biologique

N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring system, characterized by a fused benzene and thiazole structure, along with two diethylamine groups. Its molecular formula is C13H18ClN3S, with a molecular weight of approximately 283.83 g/mol. The presence of chlorine at the 6-position of the benzothiazole ring enhances its interaction with biological targets, which is crucial for its activity.

N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine exhibits its biological activity primarily through:

- Enzyme Modulation : It interacts with various enzymes involved in metabolic pathways, potentially influencing their activity.

- Cell Signaling Pathways : The compound has been shown to affect cell signaling pathways and gene expression, which may lead to altered cellular metabolism and proliferation.

- Binding Interactions : The compound’s mechanism involves binding to specific biomolecules, resulting in either inhibition or activation of enzyme activities.

Anticancer Activity

Research indicates that benzothiazole derivatives, including N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine, possess significant anticancer properties. A study evaluated the effects of various benzothiazole derivatives on human cancer cell lines (A431 and A549) using the MTT assay to assess proliferation:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| B7 (active compound) | A431 | 1 - 4 | Induces apoptosis and cell cycle arrest |

| B7 (active compound) | A549 | 1 - 4 | Inhibits AKT and ERK signaling pathways |

The results demonstrated that B7 significantly inhibited cancer cell proliferation and reduced inflammatory cytokines IL-6 and TNF-α levels in macrophages .

Antiviral Potential

The antiviral capabilities of benzothiazole derivatives are under investigation. Initial studies show that they may inhibit viral replication in cell cultures. However, comprehensive data are still lacking to confirm their efficacy against specific viral infections.

Study on Anticancer Effects

A recent study synthesized a series of novel benzothiazole derivatives and evaluated their effects on human epidermoid carcinoma cells. The active compound B7 was highlighted for its ability to significantly inhibit cell proliferation in various cancer lines while promoting apoptosis. The study also noted that B7's dual action against inflammation and cancer makes it a promising candidate for further development .

Propriétés

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3S/c1-3-17(4-2)8-7-15-13-16-11-6-5-10(14)9-12(11)18-13/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXVQIDQLMNKPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.